
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone, also known as DPTM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Equilibrium Studies
A study explored the spectroscopic and equilibrium characteristics of fluorophores containing a phenyl-2-thiazoline moiety, which is related to the chemical structure , for aluminum(III) detection. These compounds showed promise for the study of intracellular Al3+ due to their substantial UV-visible absorbance changes upon coordination with Al3+, demonstrating potential applications in selective Al3+ detection and biological research (Lambert et al., 2000).
Antimicrobial Activity
Another research reported on the synthesis of 1,5-Benzothiazepines, which share a structural resemblance to the compound in focus, highlighting their efficient synthesis under ultrasound irradiation. The synthesized compounds were evaluated for their antimicrobial activities, showing potent activity comparable to reference standard drugs. This suggests the compound’s structural framework may be beneficial in developing new antimicrobial agents (Chate et al., 2011).
Anticancer Potential
Research into thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids, which are structurally related, indicated that some derivatives exhibited potent anticancer activity against various cancer cell lines. This suggests the potential therapeutic applications of the compound in cancer treatment (Battula et al., 2017).
Synthesis and Biological Evaluation
Further investigation into thiazolyl pyrazole and benzoxazole derivatives, similar in structure, revealed their synthesis and evaluation for antibacterial activity. The findings demonstrate the compound’s framework could be explored for developing novel antibacterial agents with significant activity (Landage et al., 2019).
Xanthine Oxidase Inhibition and Antioxidant Screening
A study on benzophenone tagged thiazolidinone analogs, which bear resemblance to the chemical structure , showed potent xanthine oxidase inhibition and antioxidant properties. These findings suggest the potential application of the compound in managing conditions associated with oxidative stress and xanthine oxidase activity (Ranganatha et al., 2014).
Eigenschaften
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[3-(4-fluorophenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO4S/c25-20-9-11-21(12-10-20)30-22-8-4-7-19(17-22)24(27)26-14-13-23(31(28,29)16-15-26)18-5-2-1-3-6-18/h1-12,17,23H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKPJYHHQGDSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


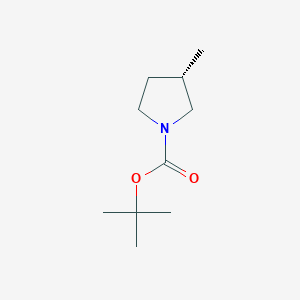

![2,6-Bis[(E)-(5-bromo-2-furanyl)methylene]cyclohexanone](/img/structure/B2807598.png)
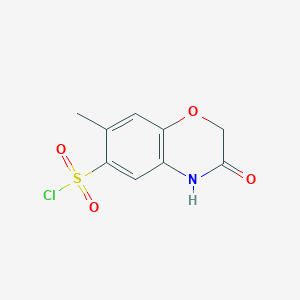
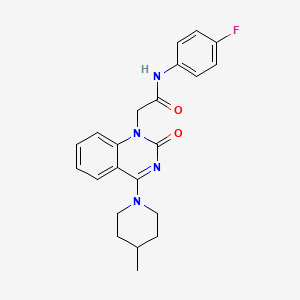

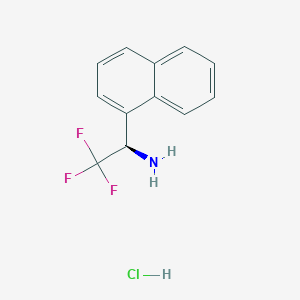
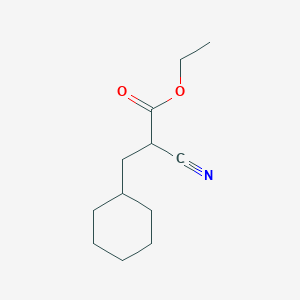
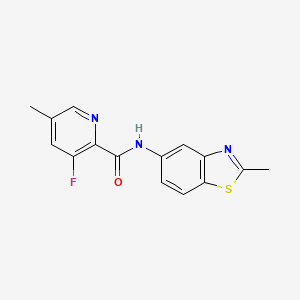
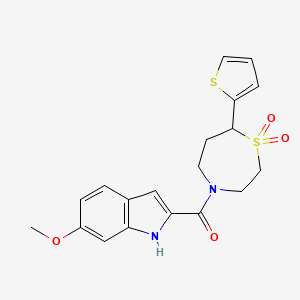
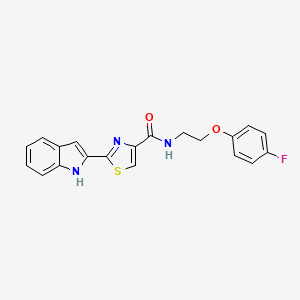
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2807613.png)
